Methoxytrityl-S-PEG12-acid

Description

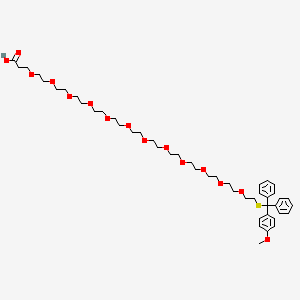

Structure

2D Structure

Properties

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(4-methoxyphenyl)-diphenylmethyl]sulfanylethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H70O15S/c1-50-45-14-12-44(13-15-45)47(42-8-4-2-5-9-42,43-10-6-3-7-11-43)63-41-40-62-39-38-61-37-36-60-35-34-59-33-32-58-31-30-57-29-28-56-27-26-55-25-24-54-23-22-53-21-20-52-19-18-51-17-16-46(48)49/h2-15H,16-41H2,1H3,(H,48,49) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEHVFVYKJUPYPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H70O15S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

907.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methoxytrityl S Peg12 Acid and Its Derivatives

Strategies for the Preparation of S-Protected Mercapto-PEG-Acids

The preparation of S-protected mercapto-PEG-acids like Methoxytrityl-S-PEG12-acid involves two key chemical transformations: the functionalization of the PEG backbone via esterification and the introduction of the S-protected thiol moiety.

Esterification Reactions for Poly(ethylene glycol) Functionalization

Poly(ethylene glycol) (PEG) is a widely utilized polymer in biomedical applications due to its biocompatibility, solubility in aqueous and organic solvents, and ability to reduce immunogenicity of conjugated molecules. acs.org The terminal hydroxyl groups of PEG can be functionalized through various reactions, with esterification being a common and effective method. nih.gov

In the context of synthesizing mercapto-PEG-acids, a typical strategy involves the esterification of a PEG diol with a dicarboxylic acid, or the reaction of a PEG diol with a pre-functionalized acid. acs.org For discrete PEGs (dPEGs®) like the PEG12 chain in this compound, the synthesis is more controlled to ensure a single, well-defined molecular weight.

One common approach is the Steglich esterification, which utilizes a carbodiimide (B86325), such as N,N'-diisopropylcarbodiimide (DIC), and an activating agent like 4-(dimethylamino)pyridine (DMAP) to facilitate the reaction between the hydroxyl group of PEG and a carboxylic acid. nih.govpreprints.org This method is advantageous as it proceeds under mild conditions, which is crucial for preserving the integrity of the PEG chain and any other sensitive functional groups.

Another strategy involves the use of pre-activated esters of the desired carboxylic acid, which can then react with the hydroxyl groups of PEG. This can provide high yields and purity of the final product. The choice of esterification method often depends on the scale of the synthesis, the nature of the specific PEG derivative, and the desired purity of the final product.

Methoxytrityl Thiol Reactivity with Electrophilic Moieties

The methoxytrityl (Mmt) group is an acid-labile protecting group for thiols. vectorlabs.com Its removal under mild acidic conditions, such as dilute trifluoroacetic acid (TFA), allows for the selective deprotection of the thiol group at a desired stage of a synthetic sequence. amerigoscientific.com This orthogonality is critical in multi-step syntheses, particularly in solid-phase peptide and oligonucleotide synthesis where other protecting groups are present. semanticscholar.org

The synthesis of S-Mmt protected mercapto acids can be achieved through two primary routes. The first involves the reaction of 4-methoxytrityl chloride (Mmt-Cl) with a mercapto acid in the presence of a base like N,N-diisopropylethylamine (DIPEA). nih.govpreprints.org The second method involves the reaction of 4-methoxytrityl thiol (Mmt-SH) with a halo-acid or ester, followed by hydrolysis to yield the S-Mmt-mercapto acid. nih.govpreprints.org

The protected thiol group is generally unreactive towards common electrophiles encountered in peptide and oligonucleotide synthesis. However, upon deprotection, the resulting free thiol (or more accurately, the thiolate anion at physiological pH) is a potent nucleophile that readily reacts with a variety of electrophilic moieties. nih.govcancer.govresearchgate.net This reactivity is fundamental to its application in bioconjugation. Common electrophilic partners for thiols include maleimides, haloacetamides, and vinyl sulfones. amerigoscientific.com The reaction of a thiol with a maleimide, for instance, proceeds via a Michael addition to form a stable thioether linkage. nih.gov

The selective reactivity of the deprotected thiol allows for site-specific modification of biomolecules, enabling the introduction of probes, drugs, or other functionalities.

Integration within Automated Solid-Phase Synthesis Protocols

The structure of this compound, with its protected thiol and a carboxylic acid, makes it an ideal building block for incorporation into automated solid-phase synthesis (SPPS) protocols for both peptides and oligonucleotides.

Application in Automated Peptide Synthesis and Peptide Modification

Automated solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient and rapid assembly of peptide chains. beilstein-journals.orgnih.gov this compound can be incorporated into a growing peptide chain through its carboxylic acid moiety. The carboxylic acid can be activated using standard coupling reagents, such as HCTU, HBTU, or HATU, and then reacted with the free N-terminal amine of the peptide chain attached to the solid support. nih.gov

This allows for the introduction of a PEGylated linker with a protected thiol at a specific position within the peptide sequence. The PEG chain can enhance the solubility and pharmacokinetic properties of the resulting peptide. amerigoscientific.com The Mmt-protected thiol can be selectively deprotected on-resin or after cleavage from the solid support to allow for subsequent conjugation. semanticscholar.org This strategy is particularly useful for creating peptide-drug conjugates, cyclic peptides, or for attaching peptides to surfaces.

Microwave-assisted SPPS has emerged as a technique to accelerate peptide synthesis, and reagents like this compound are compatible with these advanced automated protocols. cem.de

Table 1: Key Reagents in Automated Peptide Synthesis and their Roles

| Reagent | Function |

| Fmoc-protected amino acids | Building blocks for the peptide chain. The Fmoc group is a base-labile protecting group for the α-amine. nih.gov |

| Coupling Reagents (e.g., HCTU, HBTU, HATU, DIC) | Activate the carboxylic acid of the incoming amino acid to facilitate amide bond formation. nih.gov |

| Base (e.g., Piperidine, DIPEA) | Removes the Fmoc protecting group from the N-terminus of the growing peptide chain. nih.gov |

| Resin (e.g., 2-Chlorotrityl chloride resin) | Solid support to which the first amino acid is attached. nih.gov |

| Cleavage Cocktail (e.g., TFA-based) | Cleaves the completed peptide from the resin and removes side-chain protecting groups. semanticscholar.org |

Role in Oligonucleotide Synthesis via Phosphoramidite (B1245037) Chemistry

Automated oligonucleotide synthesis is predominantly carried out using phosphoramidite chemistry on a solid support. biosearchtech.comatdbio.com This method involves the sequential addition of phosphoramidite monomers to a growing oligonucleotide chain. While not a standard phosphoramidite itself, this compound can be incorporated into oligonucleotides, typically as a 5' or 3' modification, or internally via a modified base.

The most common approach for terminal modification is to couple the this compound to the solid support before the start of the oligonucleotide synthesis for a 3'-modification. For a 5'-modification, it would be coupled as the final step in the synthesis cycle. The carboxylic acid would first need to be converted to a phosphoramidite or another reactive species compatible with the synthesis cycle.

The introduction of a PEG linker with a protected thiol can be used to attach labels, such as fluorescent dyes or quenchers, or to conjugate the oligonucleotide to other molecules like peptides or proteins. glenresearch.com The acid-labile nature of the Mmt group is compatible with the detritylation steps in oligonucleotide synthesis, which also use a mild acid, although careful optimization of conditions may be required to ensure selective removal of the 5'-dimethoxytrityl (DMT) group without premature deprotection of the Mmt group. biosearchtech.com

Table 2: Standard Steps in Phosphoramidite Oligonucleotide Synthesis

| Step | Description |

| 1. Detritylation | Removal of the 5'-DMT protecting group from the support-bound nucleoside with a mild acid. biosearchtech.com |

| 2. Coupling | The activated phosphoramidite monomer is coupled to the free 5'-hydroxyl group of the growing chain. biosearchtech.com |

| 3. Capping | Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion sequences. atdbio.com |

| 4. Oxidation | The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester. atdbio.com |

Targeted Functionalization and Derivatization via the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile functional handle that allows for its conjugation to a wide range of molecules. polysciences.combroadpharm.com The most common reaction involving the carboxylic acid is the formation of an amide bond with a primary amine. This reaction is typically facilitated by the use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with N-hydroxysuccinimide (NHS) or other activators. windows.netnih.gov

The NHS ester of this compound can be prepared and isolated, or generated in situ, and will readily react with primary amines at physiological pH to form a stable amide linkage. creativepegworks.com This allows for the conjugation of the PEG linker to proteins, peptides, antibodies, or other amine-containing biomolecules and surfaces. idosi.orgjustia.com

Beyond amide bond formation, the carboxylic acid can be converted to other functional groups. For example, it can be reduced to an alcohol, or converted to an aldehyde or a ketone, which can then be used in other conjugation chemistries like reductive amination. creativepegworks.com It can also be reacted with hydrazides to form hydrazones, or with hydroxylamines to form hydroxamic acids.

This versatility in derivatization makes this compound a valuable tool for the construction of complex bioconjugates with precise control over the linker chemistry and the site of attachment.

Table 3: Common Derivatizations of the Carboxylic Acid Moiety

| Reagent(s) | Resulting Functional Group | Common Application |

| EDC, NHS | NHS ester | Amine-reactive intermediate for protein/peptide labeling. creativepegworks.com |

| Amine, EDC/HATU | Amide | Stable linkage to biomolecules. broadpharm.com |

| Hydrazine, EDC | Hydrazide | Reaction with aldehydes/ketones to form hydrazones. idosi.org |

| Reducing agents (e.g., Borane) | Alcohol | Further functionalization or to alter linker properties. |

Amide Bond Formation Strategies for Bioconjugation (e.g., Carbodiimide and Uronium Reagents)

The carboxylic acid moiety of this compound is not inherently reactive towards amines and requires activation to facilitate the formation of a stable amide bond. This process is central to conjugating the PEG linker to proteins, peptides, or other amine-containing molecules. vectorlabs.comamerigoscientific.com The most common strategies involve the use of zero-length crosslinkers like carbodiimides or uronium-based coupling reagents, which promote the condensation reaction. broadpharm.comthermofisher.com

Carbodiimide-Mediated Coupling: Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) and dicyclohexylcarbodiimide (B1669883) (DCC), are widely used for amide bond formation. thermofisher.compeptide.com EDC is particularly favored for bioconjugation applications due to its high solubility in aqueous buffers. thermofisher.com The mechanism involves the reaction of the carbodiimide with the carboxyl group to form a highly reactive O-acylisourea intermediate. thermofisher.comgoogle.com This intermediate is susceptible to nucleophilic attack by a primary amine, resulting in the desired amide bond and the release of a soluble urea (B33335) byproduct. thermofisher.com

However, the O-acylisourea intermediate is unstable in aqueous environments and can hydrolyze, regenerating the original carboxylic acid. thermofisher.com To improve reaction efficiency and mitigate this hydrolysis, coupling protocols often include an N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. thermofisher.com These additives react with the O-acylisourea intermediate to form a more stable NHS-ester. This semi-stable intermediate is less prone to hydrolysis and reacts efficiently with primary amines to yield the final amide conjugate. thermofisher.com

Uronium-Based Coupling: Uronium and related aminium/phosphonium salt-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are highly efficient coupling reagents. broadpharm.comsigmaaldrich.com These reagents activate carboxylic acids to form active esters that readily react with amines. sigmaaldrich.com The reactions are typically performed in organic solvents like dimethylformamide (DMF) and require the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the acid formed and facilitate the reaction. bachem.com While highly effective, a potential side reaction with uronium reagents is the guanidinylation of the reacting amine if the coupling reagent is used in significant excess. sigmaaldrich.combachem.com

| Feature | Carbodiimide Reagents (e.g., EDC) | Uronium Reagents (e.g., HATU) |

|---|---|---|

| Primary Application | Aqueous bioconjugation, protein crosslinking. thermofisher.com | Solid-phase and solution-phase peptide synthesis, organic synthesis. bachem.com |

| Mechanism | Forms an O-acylisourea intermediate. thermofisher.comgoogle.com | Forms an active OBt or OAt ester. sigmaaldrich.com |

| Common Additives | N-hydroxysuccinimide (NHS) or Sulfo-NHS to increase efficiency and stability. thermofisher.com | Non-nucleophilic base (e.g., DIPEA) is required. bachem.com |

| Solvents | Aqueous buffers (e.g., MES, PBS), organic solvents. thermofisher.com | Primarily organic solvents (e.g., DMF, NMP). sigmaaldrich.com |

| Key Side Reactions | Hydrolysis of the active intermediate, formation of N-acylurea byproduct. thermofisher.combachem.com | Racemization (can be minimized with additives), potential for amine guanidinylation. sigmaaldrich.combachem.com |

Orthogonal Reactivity and Multi-step Synthetic Approaches for Complex Architectures

The primary advantage of this compound as a linker is its orthogonal design. The molecule possesses two distinct functional groups—a carboxylic acid and a methoxytrityl (Mmt) protected thiol—that can be addressed with non-interfering chemical reactions. vectorlabs.com This orthogonality allows for a stepwise, controlled approach to the synthesis of complex molecular architectures, where different molecules can be sequentially conjugated to either end of the PEG spacer. vectorlabs.comamerigoscientific.com

The synthetic strategy typically involves a two-stage process:

Amide Coupling: The carboxylic acid terminus is first activated using the methods described previously (e.g., EDC/NHS chemistry) and reacted with an amine-containing molecule. This could be the N-terminus of a peptide, a lysine (B10760008) side chain, or an amine-functionalized surface. vectorlabs.comamerigoscientific.com During this step, the Mmt protecting group remains stable and keeps the thiol functionality masked. vectorlabs.com

Thiol Deprotection and Conjugation: Following the initial amide bond formation and purification of the intermediate, the Mmt group is selectively cleaved to expose the free thiol. This deprotection is achieved under mild acidic conditions, typically using a dilute solution of trifluoroacetic acid (TFA) in the presence of a scavenger, such as triisopropylsilane (B1312306) (TIPS). vectorlabs.comvectorlabs.com The scavenger is crucial to prevent the re-addition of the liberated trityl cation to other nucleophiles. Once deprotected, the reactive thiol group is available for a second, distinct conjugation reaction. It can be coupled to various thiol-reactive partners, such as maleimides, iodoacetamides, or other thiols to form a stable disulfide bond. vectorlabs.comamerigoscientific.comvectorlabs.com

This multi-step approach enables the precise construction of well-defined conjugates, such as peptide-drug conjugates, surface modifications, or the assembly of macromolecular structures where the PEG12 chain acts as a flexible, hydrophilic spacer. amerigoscientific.com

| Step | Reaction | Key Reagents | Functional Group Transformation |

|---|---|---|---|

| 1 | Carboxylic Acid Activation & Amide Coupling | EDC, NHS; Amine-containing molecule (R¹-NH₂) | -COOH → -CONH-R¹ |

| 2 | Purification of Intermediate | Chromatography (e.g., HPLC, column) | Isolation of Mmt-S-PEG12-CONH-R¹ |

| 3 | Thiol Deprotection | Trifluoroacetic acid (TFA), Triisopropylsilane (TIPS) | Mmt-S- → HS- |

| 4 | Thiol-Maleimide Conjugation | Maleimide-functionalized molecule (R²-Maleimide) | -SH → -S-Thioether-R² |

Academic Research Applications of Methoxytrityl S Peg12 Acid and Its Conjugates

Development of Advanced Bioconjugation Reagents and Strategies

The design of Methoxytrityl-S-PEG12-acid is inherently linked to the advancement of bioconjugation chemistry, providing researchers with a tool for creating precisely defined molecular architectures.

Design of Heterobifunctional Linkers for Site-Specific Macromolecular Conjugation

This compound is a prime example of a heterobifunctional linker, a class of reagents designed to connect two different molecules with high specificity. creative-biolabs.com These linkers possess two distinct reactive groups, allowing for sequential, controlled conjugation reactions and minimizing the formation of undesired byproducts like homo-oligomers. creative-biolabs.com The structure of this compound facilitates a two-step conjugation strategy. vectorlabs.comvectorlabs.com

First, the terminal carboxylic acid can be activated to react with primary amine groups, such as the N-terminus of a peptide or the side chain of a lysine (B10760008) residue, forming a stable amide bond. amerigoscientific.combroadpharm.com This reaction is a standard procedure in peptide and protein chemistry. amerigoscientific.com The second functional group, a thiol, remains shielded by the methoxytrityl (Mmt) protecting group. vectorlabs.comvectorlabs.com This Mmt group is labile and can be selectively removed under mild acidic conditions, typically with dilute trifluoroacetic acid (TFA) in the presence of a scavenger like triisopropylsilane (B1312306) (TIPS). vectorlabs.comamerigoscientific.com

Once deprotected, the newly exposed thiol group is available for reaction with a variety of thiol-reactive moieties, including maleimides, haloacetamides, or another thiol to form a disulfide bond. vectorlabs.comamerigoscientific.com This dual reactivity allows researchers to first attach the linker to one molecule via its amine, and then, after purification and deprotection, conjugate it to a second molecule via the thiol, ensuring a site-specific and well-defined linkage. creative-biolabs.com This level of control is crucial for applications such as immobilizing proteins on surfaces for biosensors or constructing complex therapeutic conjugates. scbt.comnih.gov

| Functional Group | Reactive Partner | Resulting Bond | Key Conditions |

| Carboxylic Acid | Primary Amine (-NH₂) | Amide | Activation with reagents like EDC or HATU broadpharm.com |

| Mmt-Protected Thiol | Thiol-Reactive Group (e.g., Maleimide) | Thioether | 1. Deprotection with dilute TFA/scavenger vectorlabs.comamerigoscientific.com 2. Reaction with thiol-reactive partner |

Strategies for Modulating Physicochemical Properties of Biomolecules through PEGylation

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely used strategy to improve the therapeutic and handling properties of biomolecules. nih.govcreativepegworks.com The discrete PEG12 chain in this compound imparts these benefits on a molecular scale. amerigoscientific.com

One of the primary effects of PEGylation is the enhancement of aqueous solubility. amerigoscientific.combroadpharm.com The PEG chain is amphiphilic, meaning it has both hydrophilic and hydrophobic characteristics, which allows it to improve the solubility of conjugated molecules, particularly hydrophobic peptides, in aqueous buffers while maintaining solubility in organic solvents used during synthesis. vectorlabs.comamerigoscientific.com

Furthermore, the PEG chain increases the hydrodynamic volume of the conjugate. amerigoscientific.com This increased size can shield the attached biomolecule from proteolytic enzymes, thereby increasing its stability and prolonging its circulation time in vivo. amerigoscientific.comcpcscientific.com This shielding effect can also reduce the immunogenicity and antigenicity of therapeutic peptides and proteins. amerigoscientific.comcreativepegworks.com By incorporating the this compound linker, researchers can systematically introduce these favorable physicochemical modifications.

| Physicochemical Property | Effect of PEGylation | Underlying Mechanism |

| Solubility | Increased in aqueous media amerigoscientific.combroadpharm.com | The hydrophilic and amphiphilic nature of the PEG chain vectorlabs.comamerigoscientific.com |

| In Vivo Circulation Time | Extended amerigoscientific.comcpcscientific.com | Increased hydrodynamic volume reduces renal clearance creativepegworks.com |

| Proteolytic Stability | Increased amerigoscientific.com | Steric hindrance from the PEG chain blocks enzyme access cpcscientific.com |

| Immunogenicity | Reduced amerigoscientific.comcreativepegworks.com | PEG chain masks antigenic epitopes on the biomolecule surface creativepegworks.com |

Exploration in Peptide and Protein Chemistry Research

This compound is particularly valuable in peptide chemistry, where the precise introduction of linkers and modification of structure are essential for functional studies.

Synthesis of PEGylated Peptides and Peptidomimetics for Structural and Functional Studies

The reagent is well-suited for both solid-phase and solution-phase peptide synthesis. vectorlabs.comvectorlabs.com During solid-phase peptide synthesis (SPPS), this compound can be coupled to the N-terminus of the resin-bound peptide chain or to the amine-containing side chain of an amino acid like lysine. amerigoscientific.comnih.gov The coupling of the acid moiety is achieved using standard peptide coupling reagents. broadpharm.com

Once the PEG linker is attached, the Mmt-protected thiol can be carried through subsequent synthesis steps. amerigoscientific.com After the peptide sequence is complete and cleaved from the resin, the Mmt group can be removed to liberate the thiol for further modification. vectorlabs.com This allows for the creation of peptides with a reactive handle at a specific site, which can be used to attach reporter molecules (like dyes), cytotoxic drugs, or to cyclize the peptide through disulfide bond formation. amerigoscientific.com The defined length of the PEG12 spacer (46.8 Å) also provides spatial separation between the peptide and a conjugated moiety, which can be critical for preserving the peptide's biological activity. vectorlabs.comvectorlabs.com

Investigating Structure-Activity Relationships in Conjugated Systems for Molecular Recognition

For instance, in a peptide-drug conjugate, the length of the PEG linker can influence how the drug moiety is presented to its target receptor. A linker that is too short may cause the peptide to sterically hinder the drug's binding, while a longer linker might provide the necessary flexibility for optimal interaction. By synthesizing a series of conjugates with varying PEG spacer lengths (e.g., PEG4, PEG8, PEG12), researchers can probe these spatial requirements. While specific SAR studies on this compound conjugates are not broadly published, the principle is well-established for other PEGylated therapeutics, where linker length directly impacts in vitro cytotoxicity and in vivo antitumor activity. nih.gov The defined structure of discrete PEG linkers like the one in this compound is essential for generating the homogenous conjugates required for reliable SAR studies. nih.gov

Contributions to Chemical Biology and Drug Discovery Tool Development

The unique capabilities of this compound make it a valuable tool in the broader fields of chemical biology and drug discovery. unimi.it It enables the construction of sophisticated molecular probes and therapeutic candidates. By linking a targeting moiety (like a peptide) to a functional moiety (like a fluorescent dye or a drug), researchers can create tools to investigate biological processes or develop targeted therapies. unimi.it

For example, a peptide that binds to a specific cell surface receptor can be conjugated to a fluorescent label using this compound. The resulting probe can be used in cell imaging studies to visualize receptor localization and trafficking. In drug discovery, the linker is instrumental in the development of peptide-drug conjugates. The PEG12 spacer enhances the solubility and stability of the peptide, while the orthogonal reactive ends allow for the precise attachment of a cytotoxic payload, which is then delivered specifically to target cells by the peptide. cpcscientific.comunimi.it The ability to create these well-defined, site-specific conjugates is a significant advancement over random conjugation methods, leading to more homogenous products with predictable properties. broadpharm.comnih.gov

Fabrication of PROTAC Linkers for Targeted Protein Degradation Studies

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to co-opt the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively degrade specific proteins of interest (POIs). precisepeg.comaxispharm.com A PROTAC molecule is comprised of three parts: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. biochempeg.combiochempeg.comnih.gov The linker is a critical component, as its length, flexibility, and chemical properties significantly influence the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which ultimately dictates the efficiency of protein degradation. axispharm.commedchemexpress.com

The heterobifunctional nature of this compound is key to its utility. It allows for a modular and strategic synthesis of PROTACs. nih.gov The terminal carboxylic acid can be readily coupled to an amine-containing E3 ligase ligand (or POI ligand) using standard amide bond formation chemistry. The other end of the molecule features a thiol group protected by a methoxytrityl (Mmt) group. The Mmt group is highly acid-sensitive and can be selectively removed under mild acidic conditions (e.g., 1% trifluoroacetic acid) without disturbing other acid-labile protecting groups that may be present on the molecule. cblpatras.gr Once deprotected, the free thiol provides a reactive handle for conjugation to the second ligand, completing the PROTAC structure. This controlled, stepwise assembly prevents unwanted side reactions and facilitates the creation of diverse PROTAC libraries for screening and optimization. biochempeg.comnih.gov

| Functional Group | Function in PROTAC Linker Fabrication | Key Advantages |

|---|---|---|

| Methoxytrityl (Mmt) Protected Thiol (-S-Mmt) | Serves as a protected reactive site for conjugation to one of the PROTAC ligands (e.g., warhead). | Allows for selective deprotection under mild acidic conditions, enabling controlled, sequential synthesis. cblpatras.gr |

| PEG12 Spacer | Provides a flexible, hydrophilic spacer of defined length to connect the two ligands. | Increases water solubility, improves cell permeability, and allows for optimization of linker length for efficient ternary complex formation. axispharm.combiochempeg.com |

| Carboxylic Acid (-COOH) | Acts as a reactive handle for conjugation to the other PROTAC ligand (e.g., E3 ligase anchor) via amide bond formation. | Enables robust and standard coupling chemistry with amine-containing ligands. |

Engineering Biosensing Platforms and Biointerfaces with Defined Molecular Presentation

The development of highly sensitive and specific biosensors often relies on the precise immobilization of biological recognition elements onto a sensor surface. This compound is an ideal linker for this purpose, particularly for gold-based sensors, such as those used in Surface Plasmon Resonance (SPR) and electrochemical biosensing. nih.govnih.gov

The fabrication process leverages the strong affinity of sulfur for gold. After the controlled deprotection of the Mmt group to expose the thiol, the linker can be anchored to a gold surface, forming a stable self-assembled monolayer (SAM). nih.govnih.gov The PEG12 spacer plays a crucial role in the performance of the biosensor. It acts as a hydrophilic barrier that extends from the surface, which effectively resists the non-specific adsorption of proteins and other molecules from the sample matrix. nih.gov This "anti-fouling" property is critical for reducing background noise and improving the signal-to-noise ratio, thereby enhancing the sensitivity of the assay. nih.gov

The terminal carboxylic acid group provides a convenient point of attachment for various biorecognition molecules, such as antibodies, enzymes, or nucleic acid probes. vectorlabs.combiochempeg.com Using standard carbodiimide (B86325) chemistry (e.g., with EDC and NHS), these biomolecules can be covalently linked to the distal end of the PEG spacer. This positions the recognition element away from the sensor surface, ensuring its accessibility to the target analyte and preserving its biological activity, which might otherwise be compromised by steric hindrance or unfavorable interactions with the surface. acs.org This defined molecular presentation is key to creating a reproducible and highly functional biosensor interface. nih.gov

Application in Advanced Materials Science and Nanotechnology Research

Functionalization of Polymeric and Nanoparticle Scaffolds for Research Purposes

In nanotechnology, controlling the surface chemistry of nanoparticles (NPs) is paramount for their application in areas like targeted drug delivery and medical imaging. This compound is used to functionalize nanoparticles, particularly gold nanoparticles (AuNPs), to enhance their stability and biocompatibility. acs.orgcreativepegworks.com

The process involves attaching the linker to the nanoparticle surface via the thiol group, which forms a strong covalent bond with gold. acs.orgnih.gov This creates a dense layer of PEG chains, a process known as PEGylation, which forms a hydrophilic corona around the nanoparticle. mdpi.comnih.gov This PEG layer provides steric hindrance that prevents the aggregation of nanoparticles in high-salt biological buffers and reduces non-specific binding of serum proteins. acs.orgnih.gov Evading protein adsorption (opsonization) is critical for preventing rapid clearance of the nanoparticles by the immune system, thus prolonging their circulation time in vivo. nih.gov

The terminal carboxylic acid on the PEGylated surface serves as a versatile conjugation point. jenkemusa.com It allows for the attachment of targeting ligands (e.g., antibodies, peptides) that can direct the nanoparticles to specific cells or tissues, or for the loading of therapeutic agents. nih.govmdpi.com This multifunctional capability enables the design of sophisticated nanocarriers for theranostic applications. nih.gov

| Component | Function | Research Benefit |

|---|---|---|

| Gold Nanoparticle Core | Provides the scaffold and unique optical/physical properties. | Serves as a platform for imaging or therapeutic applications. |

| Thiol Group (-SH) | Acts as a strong anchor to the gold surface. nih.gov | Ensures stable and robust attachment of the PEG linker to the nanoparticle. acs.org |

| PEG12 Spacer | Forms a hydrophilic, protective layer on the nanoparticle surface. | Prevents aggregation, reduces non-specific protein binding, and prolongs circulation time. nih.gov |

| Carboxylic Acid (-COOH) | Provides a reactive site for further conjugation. jenkemusa.com | Allows attachment of targeting molecules, drugs, or imaging agents for specific research purposes. mdpi.com |

Design of Hydrogels with Tunable Mechanical and Biochemical Characteristics

Hydrogels are three-dimensional, water-swollen polymer networks widely used in tissue engineering and controlled drug release. nih.gov this compound can be incorporated into hydrogel design as a crosslinking or modifying agent to impart specific functionalities.

The carboxylic acid end of the molecule can be reacted with amine groups on a polymer backbone (e.g., chitosan (B1678972) or modified hyaluronic acid) to graft PEG chains onto the material. This modification can increase the hydrophilicity and biocompatibility of the resulting hydrogel.

More significantly, the thiol group (after deprotection) can participate in various crosslinking reactions to form the hydrogel network. researchgate.net Common "click" chemistry strategies include:

Thiol-ene Reactions: The thiol group can react with alkene-functionalized polymers (e.g., PEG-norbornene or PEG-vinyl sulfone) via a Michael-type addition or a photoinitiated radical reaction. researchgate.netnih.govnih.gov These reactions are highly efficient and can proceed under mild, cell-friendly conditions, making them suitable for encapsulating cells or delicate biologics. nih.gov

Thiol-Disulfide Exchange: The thiol can react with other thiols or with disulfide-containing polymers to form disulfide crosslinks. acs.orgnih.gov Hydrogels crosslinked by disulfide bonds are redox-responsive; they can be degraded in the presence of reducing agents like glutathione, which is found at higher concentrations inside cells. acs.orgnih.gov This property can be exploited to create "on-demand" drug delivery systems that release their payload in response to the intracellular environment. acs.orgacs.org

By using this compound and similar reagents, researchers can precisely control the crosslink density and introduce stimuli-responsive linkages, thereby tuning the hydrogel's mechanical stiffness, swelling properties, and degradation profile to meet the demands of specific biomedical research applications. nih.govacs.org

Advanced Analytical and Characterization Methodologies in the Context of Methoxytrityl S Peg12 Acid Research

Spectroscopic Techniques for Comprehensive Structural Elucidation of Complex Conjugates

Spectroscopic methods are fundamental to confirming the identity and structural integrity of Methoxytrityl-S-PEG12-acid and the conjugates it forms. Advanced Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are indispensable tools in this regard, providing detailed atomic-level information and precise mass determination.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. acs.org For this compound, both ¹H and ¹³C NMR are crucial for verifying the presence and connectivity of its three key components: the methoxytrityl protecting group, the polyethylene (B3416737) glycol (PEG) spacer, and the terminal carboxylic acid.

¹H NMR: The proton NMR spectrum allows for the identification of characteristic signals for each part of the molecule. The aromatic protons of the trityl group typically appear in the downfield region (δ 7.2-7.5 ppm), while the methoxy (B1213986) group protons present as a sharp singlet around δ 3.8 ppm. The ethylene (B1197577) glycol units of the PEG12 spacer are characterized by a complex set of overlapping multiplets in the range of δ 3.5-3.7 ppm. researchgate.net Protons adjacent to the sulfur atom and the carboxylic acid group will have distinct chemical shifts, aiding in the confirmation of the complete structure.

¹³C NMR: The carbon-13 NMR spectrum provides complementary information, with distinct signals for the aromatic carbons of the trityl group, the methoxy carbon, the repeating ethylene glycol carbons of the PEG chain (typically around 70 ppm), and the carbonyl carbon of the carboxylic acid (around 170-180 ppm). researchgate.netlibretexts.org

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons (Trityl) | 7.20 - 7.50 | Multiplet |

| Methoxy Protons (-OCH₃) | 3.78 | Singlet |

| PEG Chain Protons (-CH₂CH₂O-) | 3.55 - 3.70 | Multiplet |

| Methylene protons adjacent to S | ~2.80 | Triplet |

| Methylene protons adjacent to Acid | ~2.60 | Triplet |

High-Resolution Mass Spectrometry (HRMS)

HRMS is essential for the unambiguous determination of the elemental composition of this compound and its conjugates. pnnl.gov Techniques like Electrospray Ionization (ESI) are commonly used to generate intact molecular ions with high mass accuracy, typically within a few parts per million (ppm). nih.gov This allows for the confident confirmation of the chemical formula.

Furthermore, tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the molecular ion, providing valuable structural information. nih.govmdpi.com The fragmentation pattern can reveal the sequential loss of specific moieties, such as the methoxytrityl group or individual ethylene glycol units, thereby confirming the connectivity of the molecule. For example, a characteristic loss of the methoxytrityl cation is often observed.

Interactive Data Table: Expected HRMS Fragmentation for this compound

| Fragment | Description | Expected m/z |

| [M+H]⁺ | Protonated molecular ion | 907.45 |

| [M-C₂₀H₁₇O]⁺ | Loss of the Methoxytrityl group | 633.32 |

| [C₂₀H₁₇O]⁺ | Methoxytrityl cation | 273.13 |

Chromatographic Analysis for Reaction Monitoring and Purification Optimization

Chromatographic techniques are central to monitoring the progress of synthetic reactions involving this compound and for the purification of the resulting conjugates. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Size Exclusion Chromatography (SEC) are particularly powerful in this context.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. hplc.eu It is an invaluable tool for monitoring the deprotection of the methoxytrityl group. The protected compound is significantly more hydrophobic than the deprotected thiol-PEG12-acid and will thus have a longer retention time on a C18 column. By analyzing aliquots of the reaction mixture over time, the disappearance of the starting material and the appearance of the product can be tracked, allowing for the optimization of deprotection conditions such as acid concentration and reaction time. science.gov

RP-HPLC is also used to assess the purity of the final PEGylated products. researchgate.net The conjugation of the PEG linker to a biomolecule will alter its retention time, enabling the separation of the conjugate from unreacted starting materials.

Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic volume. lcms.cz This technique is particularly useful for analyzing the products of PEGylation reactions, especially when the conjugate is of a significantly larger size than the unreacted PEG linker. biopharminternational.comtosohbioscience.com SEC can effectively separate the high molecular weight PEGylated product from excess, unreacted this compound or its deprotected form. lcms.cz This is crucial for ensuring the purity of the final conjugate and for characterizing any potential aggregation.

Quantitative Assessment of Protecting Group Removal and Conjugation Efficiency in Synthetic Pathways

The success of any synthetic strategy utilizing this compound hinges on the efficiency of both the deprotection of the thiol group and the subsequent conjugation to a target molecule. Quantitative analysis is therefore critical.

The efficiency of the methoxytrityl group removal can be precisely quantified using RP-HPLC. nih.gov By creating a calibration curve with a known concentration of the starting material and the product, the percentage of deprotection can be calculated from the peak areas in the chromatogram of the reaction mixture.

Similarly, the conjugation efficiency can be determined by HPLC. nih.gov By comparing the peak area of the final conjugate to the initial amount of the limiting reactant (often the biomolecule), the yield of the reaction can be accurately determined. This quantitative data is essential for optimizing reaction conditions such as stoichiometry, pH, and reaction time to maximize the yield of the desired conjugate.

Interactive Data Table: Hypothetical Data for Monitoring Deprotection by RP-HPLC

| Reaction Time (min) | Peak Area % (Protected) | Peak Area % (Deprotected) | Deprotection Efficiency (%) |

| 0 | 100 | 0 | 0 |

| 15 | 45.2 | 54.8 | 54.8 |

| 30 | 10.5 | 89.5 | 89.5 |

| 60 | <1 | >99 | >99 |

Biorelevant Characterization of Conjugate Stability and Interaction Kinetics for Research Tools

For conjugates of this compound intended for use as research tools, such as molecular probes or targeted delivery vehicles, characterization of their behavior in biologically relevant environments is paramount.

In Vitro Stability Studies

The stability of the conjugate, particularly the linkage between the PEG spacer and the biomolecule, is a critical parameter. In vitro stability studies are often conducted by incubating the conjugate in relevant biological media, such as plasma or serum, at physiological temperature (37°C). nih.gov Aliquots are taken at various time points and analyzed by methods like RP-HPLC or SEC to monitor for any degradation of the conjugate. nih.gov The stability of the thiol-ether or disulfide bond formed is of particular interest.

Binding Assays for Molecular Probes

When the conjugate is designed as a molecular probe to interact with a specific biological target, its binding kinetics must be characterized. Techniques such as Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) can be used to measure the association (kon) and dissociation (koff) rate constants of the interaction between the conjugate and its target. These parameters are used to calculate the binding affinity (KD), which is a critical measure of the probe's effectiveness. The PEG12 linker can influence these kinetics by providing optimal spacing and reducing non-specific interactions.

Interactive Data Table: Representative Binding Assay Data for a PEGylated Probe

| Analyte | Target | kon (1/Ms) | koff (1/s) | KD (M) |

| Unconjugated Ligand | Protein X | 1.2 x 10⁵ | 5.0 x 10⁻³ | 4.2 x 10⁻⁸ |

| PEG12-Conjugated Ligand | Protein X | 1.5 x 10⁵ | 4.5 x 10⁻³ | 3.0 x 10⁻⁸ |

Q & A

Q. What are the critical steps for synthesizing Methoxytrityl-S-PEG12-acid with high purity?

- Methodological Answer : Synthesis involves three key stages: (1) Protection of the thiol group using the methoxytrityl (MMTr) group to prevent undesired side reactions. (2) PEGylation via a 12-unit ethylene glycol spacer, requiring controlled anhydrous conditions to avoid hydrolysis. (3) Acid termination to introduce the carboxylic acid functionality. Purification is typically achieved via size-exclusion chromatography (SEC) or reverse-phase HPLC, with purity verified by NMR (¹H/¹³C) and mass spectrometry (MS). Ensure rigorous exclusion of moisture during PEGylation to minimize PEG chain degradation .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer : Use a multi-technique approach:

- NMR Spectroscopy : ¹H NMR (in CDCl₃ or DMSO-d₆) to verify methoxytrityl aromatic protons (δ 6.8–7.4 ppm) and PEG chain integration.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]⁺ or [M+Na]⁺) with <2 ppm mass error.

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm to assess purity (>95%).

- FT-IR : Validate the presence of S–C (MMTr) and carboxylic acid (C=O) stretches.

Table 1 summarizes recommended parameters:

| Technique | Key Parameters | Target Observations |

|---|---|---|

| ¹H NMR | 500 MHz, CDCl₃, 25°C | MMTr aromatic peaks, PEG –CH₂– |

| HRMS | ESI⁺ mode, m/z 800–1200 | Molecular ion adducts |

| HPLC | 70% MeCN/H₂O (0.1% TFA), 1 mL/min | Single peak retention time |

| . |

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data between synthesis batches of this compound?

- Methodological Answer : Discrepancies often arise from solvent impurities, residual moisture, or incomplete PEGylation. Steps:

- Solvent Calibration : Ensure deuterated solvents are anhydrous (e.g., use molecular sieves).

- Quantitative ¹³C NMR : Compare integration ratios of PEG (–CH₂–O–) and MMTr aromatic signals.

- Supplementary Techniques : Pair NMR with MALDI-TOF MS to detect PEG chain length heterogeneity.

- Batch Consistency : Apply statistical analysis (e.g., ANOVA) to retention times and peak areas across HPLC runs .

Q. What experimental design principles should guide studies on the pH-dependent stability of this compound?

- Methodological Answer : Use a pH-variation matrix (pH 2–10) with controlled temperature (25°C and 37°C). Monitor degradation via:

- Kinetic Sampling : Collect aliquots at t = 0, 24, 48, 72 hrs.

- Analytical Endpoints : HPLC for intact compound quantification; LC-MS to identify degradation byproducts (e.g., free thiol or truncated PEG).

- Statistical Models : Fit data to first-order kinetics to calculate half-life (t₁/₂). Reference the FINER criteria (Feasible, Novel, Ethical, Relevant) to ensure study relevance .

Q. How can researchers address contradictions in functional group reactivity during conjugation experiments with this compound?

- Methodological Answer : Contradictions often stem from competing reactions (e.g., MMTr deprotection vs. PEG oxidation). Mitigation strategies:

- Competitive Binding Assays : Use model substrates (e.g., thiol-reactive probes) to quantify MMTr stability under reaction conditions.

- In Situ Monitoring : Employ Raman spectroscopy to track real-time S–C bond cleavage.

- Computational Modeling : DFT calculations (e.g., Gaussian 16) to predict activation energies for MMTr deprotection pathways .

Q. What methodologies are recommended for analyzing batch-to-batch variability in PEG chain length distribution?

- Methodological Answer :

- MALDI-TOF MS : Resolve PEG oligomer distributions (n=10–14) with high mass accuracy.

- GPC (Gel Permeation Chromatography) : Use polystyrene standards to calculate polydispersity indices (PDI <1.1).

- DOE (Design of Experiments) : Apply factorial designs to optimize reaction time, temperature, and catalyst concentration for PEG chain uniformity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.